

Technical Guide: Solubility Profile and Thermodynamic Characterization of 4-Diethoxyphosphorylphenol

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Compound of Interest

Compound Name:	4-Diethoxyphosphorylphenol
CAS No.:	28255-39-2
Cat. No.:	B1607629

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Executive Summary

4-Diethoxyphosphorylphenol (CAS: 28255-39-2) is a critical organophosphorus intermediate used in the synthesis of flame retardants, proton exchange membranes (PEMs), and pharmaceutical cocrystals.[1] Its amphiphilic nature—comprising a polar phosphonate head group, a hydrogen-bond donating phenolic hydroxyl, and a lipophilic aromatic core—dictates a complex solubility profile.

This guide provides a comprehensive analysis of its solvation behavior, experimental protocols for solubility determination, and solvent selection strategies for purification and reaction engineering.

Chemical Identity & Physicochemical Properties

Before analyzing solubility, the fundamental physicochemical constants must be established to predict solute-solvent interactions.

Property	Value	Relevance to Solubility
IUPAC Name	Diethyl (4-hydroxyphenyl)phosphonate	--
CAS Number	28255-39-2	Unique Identifier
Molecular Formula	C ₁₀ H ₁₅ O ₄ P	MW: 230.20 g/mol
Melting Point	67–69 °C	Low MP suggests high risk of "oiling out" during recrystallization.[1]
H-Bond Donors	1 (Phenolic -OH)	Soluble in H-bond acceptors (THF, Acetone).
H-Bond Acceptors	4 (P=O, P-O-C)	Soluble in protic solvents (Alcohols).
LogP (Predicted)	~1.5 – 2.0	Moderate lipophilicity; likely soluble in chlorinated solvents.

Qualitative Solubility Profile & Solvent Selection

Based on synthesis literature and functional group analysis, the solubility behavior of **4-Diethoxyphosphorylphenol** is categorized below. This data is derived from its use in nucleophilic substitutions and chromatographic purifications.

Solvent Compatibility Table

Solvent Class	Specific Solvents	Solubility Status	Application Context
Polar Aprotic	THF, Acetone, DMF, DMSO	High	Primary reaction solvents; used in membrane dopant synthesis [1].
Polar Protic	Methanol, Ethanol, Isopropanol	High	Potential for recrystallization; risk of solvolysis at high T/pH.
Esters/Ketones	Ethyl Acetate, MEK	Moderate-High	Standard mobile phase for column chromatography (EtOAc/Hexane) [2].
Chlorinated	Dichloromethane (DCM), Chloroform	High	Excellent for extraction and transport; solubilizes the aromatic core.
Hydrocarbons	Hexane, Heptane, Toluene	Low	Used as anti-solvents to precipitate the product or wash impurities.
Water	Water	Low	Limited solubility; product precipitates upon aqueous workup.

“

Critical Insight: The compound's low melting point (67°C) makes recrystallization difficult in high-boiling solvents. Mixed-solvent systems (e.g., EtOAc/Hexane or Acetone/Water) are recommended to induce precipitation at lower temperatures.

Experimental Protocols

Since specific mole-fraction solubility data is temperature-dependent and often proprietary, the following standardized protocols are designed to generate this data for process optimization.

Protocol A: Gravimetric Solubility Determination (Static Method)

Objective: Determine the saturation mole fraction () at equilibrium.

- Preparation: Add excess **4-Diethoxyphosphorylphenol** to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir the suspension at the target temperature (K) for 24 hours.
 - Note: Ensure solid phase is present. If the solid melts (oils out), lower the temperature or switch to a less soluble solvent system.
- Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22 μm PTFE).
- Quantification: Transfer a known mass of supernatant to a weighing dish. Evaporate solvent under vacuum at 40°C until constant mass is achieved.
- Calculation:

Where

are mass/MW of solute, and

are mass/MW of solvent.

Protocol B: Laser Monitoring Observation (Dynamic Method)

Objective: Rapidly determine the solubility curve (polythermal method) for metastable zone width (MSZW) studies.

- Setup: Place a mixture of known composition (solute/solvent) in a reactor equipped with a laser turbidity probe.
- Heating: Heat at 1 K/min until the laser transmission reaches 100% (Clear point,).
- Cooling: Cool at 1 K/min until transmission drops (Cloud point,).
- Data: Repeat for various concentrations to map the solubility and metastable zones.

Thermodynamic Modeling

To scale up purification processes, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for organophosphonates.

The Apelblat Model

- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression analysis.
 - Interpretation:

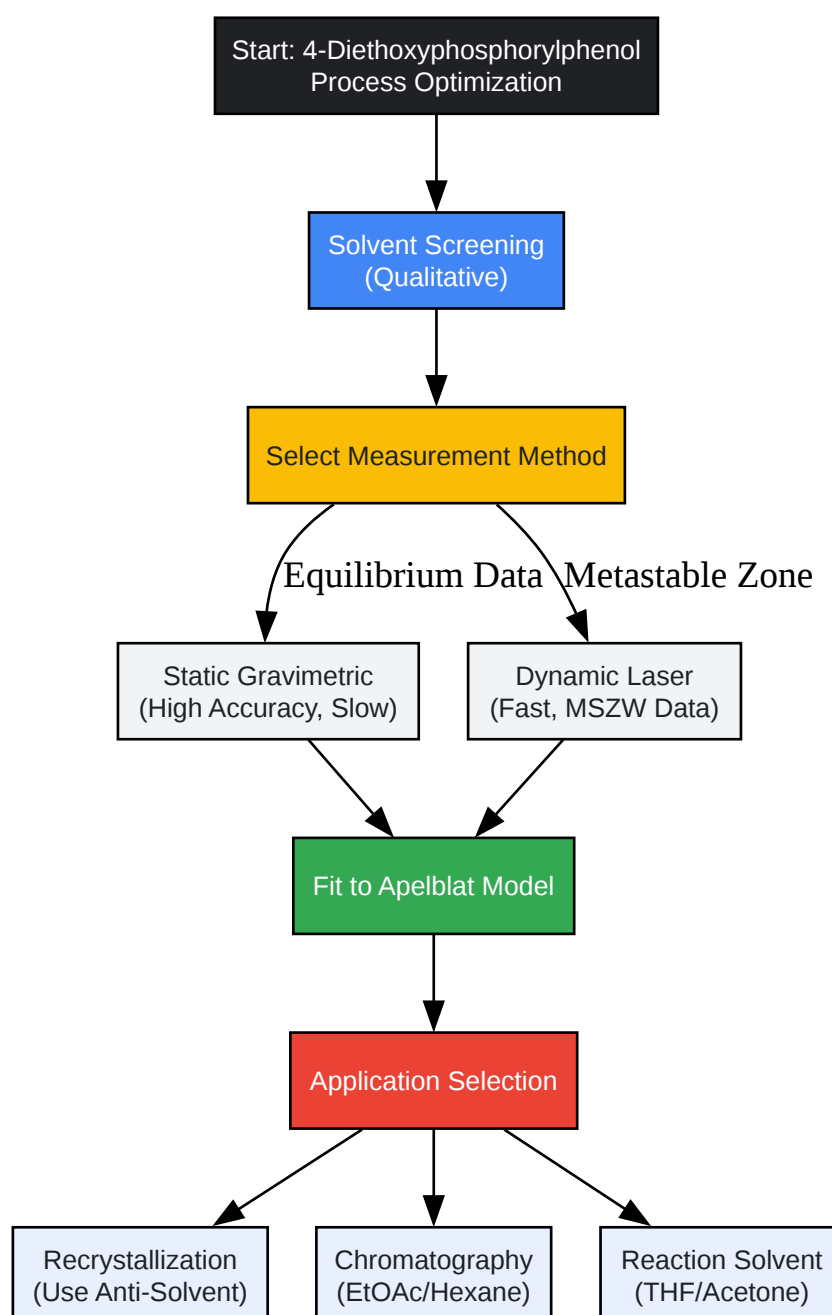
and

relate to the enthalpy of solution, while

accounts for the temperature dependence of heat capacity.

Workflow Visualization

The following diagram illustrates the logical flow for determining solubility and selecting a purification method.



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Figure 1: Decision matrix for solubility determination and process application.

Applications & Implications

Synthesis of Proton Exchange Membranes (PEMs)

In the synthesis of phosphonated dopants for Nafion membranes, **4-Diethoxyphosphorylphenol** acts as a nucleophile.

- Solvent Choice: THF is the preferred solvent.
- Rationale: THF solubilizes the phenol while allowing for the use of bases like DIPEA or . The solubility is sufficient to run reactions at high concentrations (0.1 - 0.5 M) without precipitation of the intermediate [1].

Purification via Column Chromatography

Due to the difficulty of recrystallizing low-melting solids, chromatography is standard.

- Mobile Phase: Ethyl Acetate / Acetone (1:1) or Ethyl Acetate / Hexane.
- Mechanism: The phosphonate group interacts strongly with silica (polar stationary phase). Increasing the polarity (adding Acetone or MeOH) is required to elute the compound efficiently [1].

Cocrystallization

The compound is used as a co-former in pharmaceutical cocrystals [3].

- Technique: Solvent-assisted grinding or slurry crystallization.
- Solvent Role: A solvent like Acetone is used in trace amounts to mediate the proton transfer or hydrogen bonding between the phenol group and the API (Active Pharmaceutical Ingredient).

References

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Sources

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